Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a specific compound within this family .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is based on the 8-azabicyclo[3.2.1]octane scaffold, which is a bicyclic structure with three carbon atoms in one ring and six in the other, along with a nitrogen atom .Chemical Reactions Analysis
Enantioselective oxidation of unactivated C–H bonds in cyclic amines is an attractive route to functionalized cyclic amines . A combined substrate and enzyme engineering approach has been reported to achieve enantioselective functionalization of all unactivated C–H bonds of azepane, azocane, 7-azabicyclo[2.2.1]heptane and 8-azaspiro[4.5]decane by cytochrome P450 BM3 (CYP102A1) .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Drug Discovery
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Biomass Valorization
The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . It’s being used in the valorization of biomass-derived compounds through photochemical transformations .
Palladium-Catalyzed Reactions
The 2-azabicyclo[3.2.1]octane system is also being used in palladium-catalyzed reactions of aziridines .
Synthetic Organic Chemistry
The 2-azabicyclo[3.2.1]octane system has a strong component in synthetic synthetic organic chemistry .
Traditional Chinese Herbal Medicine
The scientific community’s interest in this core has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
Mechanism of Action
Target of Action
The primary target of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities and are characterized by containing the 8-azabicyclo[3.2.1]octane core in their structure .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
The biochemical pathways affected by Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane are those related to the synthesis of tropane alkaloids . The compound’s action results in the stereocontrolled formation of the bicyclic scaffold .
Result of Action
The molecular and cellular effects of Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane’s action are related to its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine . Its bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .
properties
IUPAC Name |
tert-butyl (1R,5S,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKCLOQMYZAGC-UTLUCORTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@H](C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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